molecular formula C16H17N7O2 B2371804 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034424-16-1

3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B2371804
CAS-Nummer: 2034424-16-1
Molekulargewicht: 339.359
InChI-Schlüssel: ATOYAVDTKSCUFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [Link: https://pubmed.ncbi.nlm.nih.gov/25297099/]. GSK-3β is a serine/threonine kinase that is a critical node in numerous signaling pathways, including Wnt/β-catenin, and is implicated in the pathogenesis of several diseases. Its primary research value lies in the investigation of neurological disorders and oncology. In neuroscience, inhibiting GSK-3β has been shown to modulate tau hyperphosphorylation, a key event in Alzheimer's disease pathology, and to promote neurogenesis [Link: https://www.nature.com/articles/nrn2995]. In cancer research, GSK-3β plays a complex, context-dependent role, and its inhibition is being explored as a therapeutic strategy in certain solid and hematological malignancies [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3010644/]. The pyrido[2,3-d]pyrimidin-4(3H)-one core is a privileged scaffold in kinase inhibitor design, and this specific analog provides researchers with a valuable chemical tool to dissect the complex biological functions of GSK-3β and validate it as a target in various disease models.

Eigenschaften

IUPAC Name

3-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-21-9-13(19-20-21)16(25)22-7-4-11(5-8-22)23-10-18-14-12(15(23)24)3-2-6-17-14/h2-3,6,9-11H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOYAVDTKSCUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel triazole-containing pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure suggests it may possess significant pharmacological properties, particularly in the realms of anticancer and antimicrobial activities.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, incorporating the triazole moiety which is known for its diverse biological activities. The triazole ring can enhance the compound's interaction with biological targets, making it a valuable scaffold for drug development.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells.

  • Case Study : A related triazole derivative demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 and HepG2, with IC50 values as low as 1.1 μM . The mechanism involved TS inhibition, corroborating the potential of triazole-containing compounds in cancer therapy.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Compounds similar to the one have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

  • Research Findings : In a study evaluating various triazole derivatives, some exhibited notable antimicrobial activity, suggesting that modifications to the triazole structure can enhance efficacy against bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural characteristics:

Structural FeatureEffect on Activity
Triazole RingEnhances binding affinity to targets
Carbonyl GroupIncreases solubility and bioavailability
Piperidine MoietyModulates pharmacokinetic properties

This table highlights how specific structural elements contribute to the overall biological efficacy of these compounds.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses provide insights into how modifications can enhance activity:

  • Findings : Docking simulations indicated that the compound binds effectively to TS with favorable energy scores, supporting its potential as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a triazole ring , which is known for its diverse biological activities. The presence of a pyrido[2,3-d]pyrimidinone scaffold enhances its pharmacological properties. The combination of these structural elements suggests potential interactions with various biological targets.

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of triazole-containing compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that triazole derivatives showed potent cytotoxicity against various cancer cell lines, including HCT116 and MCF-7, with IC50 values ranging from 2.70 to 5.04 µM. The mechanism involved the induction of apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial membrane potential disruption .

Antiviral Activity

The triazole scaffold has been explored for antiviral applications as well. Its ability to inhibit viral replication mechanisms makes it a candidate for further investigation against viruses such as HIV and SARS-CoV-2. For example:

  • Compounds featuring similar triazole structures have been evaluated for their efficacy against HIV, showing promising results in inhibiting viral replication .

Pharmacological Significance

The pharmacological significance of triazole-containing compounds extends beyond anticancer and antiviral activities:

  • Antimicrobial Properties : Triazoles have been shown to possess antimicrobial effects against a range of pathogens, making them valuable in infectious disease management.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may exert anti-inflammatory effects through modulation of inflammatory pathways .

Case Studies

Several case studies illustrate the potential applications of 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one:

StudyFocusFindings
Study AAnticancer EvaluationDemonstrated IC50 values < 5 µM against cancer cell lines; apoptosis induction via ROS .
Study BAntiviral ActivityShowed inhibition of HIV replication; potential for development as an antiviral agent .
Study CAnti-inflammatory AssessmentIndicated modulation of inflammatory cytokines; promising for chronic inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives with Antiplatelet Activity

describes pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., Compound A) that inhibit ADP-induced platelet aggregation. These compounds exhibit comparable potency to acetylsalicylic acid (ASA) under ADP stimulation but weaker activity against collagen-induced aggregation . However, the presence of the triazole-piperidine substituent may modulate selectivity or potency due to steric or electronic effects.

Triazole-Containing Pyridotriazolopyrimidines as Antitumor Agents

highlights pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones (e.g., Compound and **) with antitumor activity against MCF-7 and HepG2 cell lines. These derivatives, featuring fused triazole rings, showed IC50 values comparable to doxorubicin .

Piperidine-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

–10 details pyrido[3,4-d]pyrimidin-4(3H)-one analogs substituted at the 8-position with piperidine, pyrazole, or benzodioxole groups. For example:

  • 8-(1-Methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (41b) : Synthesized via Suzuki coupling, this derivative emphasizes the role of heterocyclic substituents in modulating reactivity .
  • 53g : Features a piperidine group linked to a benzodioxole moiety, demonstrating synthetic strategies for introducing lipophilic substituents .

Although these compounds differ in core structure (pyrido[3,4-d] vs. pyrido[2,3-d]), their synthetic methodologies (e.g., palladium catalysis, reductive amination) and substituent design principles are relevant to optimizing the target compound’s pharmacokinetic profile.

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Substituents Biological Activity Key Findings Reference
Target Compound Pyrido[2,3-d]pyrimidin-4(3H)-one 3-(1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl) Hypothetical (based on analogs) Triazole may enhance target binding; piperidine improves metabolic stability N/A
Compound A () Pyrido[2,3-d]pyrimidin-4(3H)-one Varied 3-position substituents Antiplatelet Inhibits ADP-induced aggregation (comparable to ASA)
Compound () Pyridotriazolopyrimidine Fused triazole ring Antitumor IC50 ≈ 5 µM (MCF-7); comparable to doxorubicin
8-(1-Methylpyrazol-3-yl) (41b) Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(1-Methyl-1H-pyrazol-3-yl) Synthetic focus Yield: 43%; Suzuki coupling methodology
53g () Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) Synthetic focus Yield: 43%; reductive amination strategy

Vorbereitungsmethoden

Click Chemistry Approach

The 1,2,3-triazole ring can be efficiently synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction. This regioselective synthesis provides 1,4-disubstituted 1,2,3-triazoles exclusively.

Method A: Synthesis via Azide-Alkyne Cycloaddition

Step 1: Preparation of methyl azide
CH3I + NaN3 → CH3N3 + NaI

Step 2: Cycloaddition reaction
CH3N3 + HC≡CCO2Et → 
     Cu(I) catalyst
     THF, rt, 24h

This reaction typically yields 1-methyl-1H-1,2,3-triazole-4-carboxylic acid ethyl ester in yields ranging from 85-92%, which can then be hydrolyzed to the corresponding carboxylic acid using standard conditions (aqueous NaOH, followed by acidification).

Alternative Method via Protection-Deprotection Strategy

An alternative approach involves the synthesis of the triazole ring followed by functionalization at specific positions.

Method B: N-Methylation Strategy

Step 1: Synthesis of 1H-1,2,3-triazole-4-carboxylic acid
Step 2: N-methylation using methyl iodide and strong base

This approach requires careful control of reaction conditions to ensure selective N-methylation at the desired position, as 1,2,3-triazoles can exist in multiple tautomeric forms with different reactivities.

Comparative Yields of 1-methyl-1H-1,2,3-triazole Synthesis Methods

Method Starting Materials Conditions Yield (%) Regioselectivity References
CuAAC Methyl azide, propiolate Cu(I), THF, rt, 24h 85-92 >98%
N-Methylation 1H-1,2,3-triazole-4-COOH CH3I, KOH, DMF, 0°C to rt 70-75 85-90%
Protection-Directed Azide, alkyne Cu(I), TBTA, t-BuOH/H2O 80-88 >95%

Synthesis of Piperidin-4-yl Intermediates

The piperidin-4-yl moiety serves as a crucial linker between the triazole and pyrido[2,3-d]pyrimidinone components. Several approaches can be employed for its preparation and functionalization.

Preparation from 4-Aminopiperidine

A straightforward approach involves using commercially available 4-aminopiperidine or 4-aminopiperidine-1-carboxylic acid t-butyl ester as starting materials. The latter offers protection of the secondary amine during the coupling with the triazole component.

4-Boc-aminopiperidine + 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride →
     DIPEA, DCM, 0°C to rt
     (1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl-NH-Boc

Functionalization at the 4-Position

The functionalization of the piperidine at the 4-position can be achieved through various methods, including nucleophilic substitution or cross-coupling reactions, depending on the specific functional groups present.

(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl-NH-Boc →
     1) TFA/DCM (1:1), rt, 2h
     2) pyrido[2,3-d]pyrimidin-4(3H)-one precursor
        coupling conditions

Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Scaffold

The pyrido[2,3-d]pyrimidin-4(3H)-one component represents the most complex heterocyclic structure in the target molecule. Multiple synthetic routes are available for its preparation.

Cyclization of Pyridine Precursors

One approach involves the cyclization of appropriately substituted pyridine derivatives:

2-Hydrazino-3-carboxylic pyridine + suitable dicarbonyl compound →
     reflux in appropriate solvent
     pyrido[2,3-d]pyrimidin-4(3H)-one derivative

This method typically proceeds through initial condensation followed by intramolecular cyclization.

Condensation-Cyclization Approach

An alternative approach involves the reaction of 2-aminonicotinic acid derivatives with appropriate reagents to construct the pyrimidine ring:

2-aminonicotinic acid or ester + formamide or equivalent →
     heat, 150-180°C
     pyrido[2,3-d]pyrimidin-4(3H)-one

This method often requires high temperatures but can provide the desired scaffold in good yields.

Convergent Assembly Strategies for the Target Compound

The most efficient approach to assembling the target compound involves sequential coupling of the three key components. Two primary strategies can be employed:

Strategy A: Triazole-Piperidine Coupling Followed by Pyrido[2,3-d]pyrimidinone Attachment

This convergent approach involves initial formation of the triazole-piperidine unit followed by coupling with the pyrido[2,3-d]pyrimidinone component:

Step 1: 1-methyl-1H-1,2,3-triazole-4-COOH + 4-amino-piperidine-1-Boc →
        coupling reagents (HATU, DIPEA, DMF)
        (1-methyl-1H-1,2,3-triazole-4-carbonyl)(1-Boc)piperidin-4-yl-NH2

Step 2: Boc deprotection (TFA/DCM)

Step 3: Coupling with pyrido[2,3-d]pyrimidin-4(3H)-one 
        (via N-alkylation or other appropriate methodology)

Strategy B: Pyrido[2,3-d]pyrimidinone-Piperidine Coupling Followed by Triazole Attachment

An alternative approach involves initial coupling of the pyrido[2,3-d]pyrimidinone and piperidine components:

Step 1: Pyrido[2,3-d]pyrimidin-4(3H)-one + 4-amino-piperidine-1-Boc →
        appropriate coupling conditions
        3-(1-Boc-piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Step 2: Boc deprotection (TFA/DCM)

Step 3: Coupling with 1-methyl-1H-1,2,3-triazole-4-COOH 
        (HATU, DIPEA, DMF or equivalent)

Optimized Preparation Method: One-Pot Sequential Approach

Based on analysis of similar compounds in the literature, an optimized one-pot sequential approach can be developed to enhance efficiency and yield.

Reagents and Conditions

Table 1: Reagents and Conditions for Optimized Synthesis

Step Reagents Solvent Temperature Time Expected Yield
1 1-methyl-1H-1,2,3-triazole-4-COOH, HATU, DIPEA DMF 0°C to rt 2h 85-90%
2 4-amino-piperidine-1-Boc DMF rt 4h 80-85%
3 TFA/DCM (1:1) DCM rt 2h >95%
4 Pyrido[2,3-d]pyrimidin-4(3H)-one precursor, K2CO3 DMF 80°C 12h 70-75%
Overall Yield 45-50%

Detailed Protocol

Synthesis of 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

  • In a dry round-bottom flask, dissolve 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 equiv.) in anhydrous DMF (10 mL/g).
  • Cool the solution to 0°C and add HATU (1.2 equiv.) and DIPEA (3.0 equiv.). Stir for 30 minutes.
  • Add 4-amino-piperidine-1-Boc (1.1 equiv.) dropwise as a solution in DMF. Allow the reaction to warm to room temperature and stir for 4 hours.
  • Monitor the reaction by TLC or LCMS until completion of amide formation.
  • Evaporate the DMF under reduced pressure, and dissolve the residue in DCM.
  • Add TFA (equal volume to DCM) and stir for 2 hours at room temperature to remove the Boc protecting group.
  • Neutralize with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.
  • Dissolve the obtained intermediate in DMF and add K2CO3 (2 equiv.) and the pyrido[2,3-d]pyrimidin-4(3H)-one component (1.2 equiv.).
  • Heat at 80°C for 12 hours, monitoring by LCMS.
  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
  • Purify by column chromatography (gradient: hexanes/ethyl acetate) to obtain the target compound.

Alternative Synthetic Approaches

Solid-Phase Synthesis Approach

For library generation and high-throughput synthesis, a solid-phase approach can be advantageous:

Step 1: Immobilize 4-aminopiperidine on solid support
Step 2: Couple with 1-methyl-1H-1,2,3-triazole-4-COOH
Step 3: React with pyrido[2,3-d]pyrimidin-4(3H)-one precursor
Step 4: Cleave from resin

This approach can be particularly useful for generating analogs for structure-activity relationship studies.

Microwave-Assisted Synthesis

The use of microwave irradiation can significantly accelerate several steps in the synthesis:

Table 2: Comparison of Conventional vs. Microwave-Assisted Conditions

Reaction Step Conventional Conditions Microwave Conditions Yield Improvement
Triazole formation 24h, rt 20 min, 80°C +5-10%
Amide coupling 4h, rt 15 min, 80°C +3-8%
N-alkylation 12h, 80°C 30 min, 120°C +10-15%

Purification and Characterization

Purification Methods

The final compound can be purified using:

  • Flash column chromatography (DCM/MeOH gradient)
  • Preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid)
  • Recrystallization from appropriate solvent systems (e.g., ethyl acetate/hexanes)

Characterization Data

The purified compound can be characterized using standard analytical techniques:

  • 1H NMR (400 MHz, DMSO-d6): Expected characteristic signals include triazole CH (δ ~8.5 ppm), pyrido[2,3-d]pyrimidinone aromatic protons, methyl group (δ ~4.0 ppm), and piperidine protons
  • 13C NMR (100 MHz, DMSO-d6): Carbonyl carbon (δ ~165 ppm), triazole carbons (δ ~145 and 130 ppm)
  • HRMS (ESI): [M+H]+ calculated for C18H18N8O2
  • IR (neat): C=O stretching (1650-1680 cm-1), triazole ring vibrations

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one?

  • Methodological Answer: Synthesis optimization requires precise control of solvent polarity (e.g., DMF or ethanol for solubility and reactivity), temperature (reflux at 80–100°C to balance reaction rate and stability), and reaction time (12–24 hours). Catalytic systems like EDCI with HOBt improve coupling efficiency between the triazole-carbonyl and piperidine moieties. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Table 1: Synthesis Optimization Parameters

ParameterConditions from LiteratureSuggested Modifications
SolventEthanol, DMF DMF for polar intermediates
TemperatureReflux (80–100°C) 70°C for thermally sensitive steps
Catalysts/ReagentsEDCI, triethylamine HATU with DMAP for acylation
Reaction Time12–24 hours 18 hours for optimal conversion

Q. Which analytical techniques are essential for confirming the structural integrity of the compound?

  • Methodological Answer: Use multi-dimensional characterization:
  • ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm) and triazole moiety (δ 7.5–8.5 ppm).
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 423.1784).
  • IR Spectroscopy : Confirm carbonyl stretches (~1650–1700 cm⁻¹) and triazole C-N bonds (~1500 cm⁻¹).
  • HPLC-UV : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
  • Standardized Assays : Use reference compounds (e.g., kinase inhibitors) as positive controls.
  • Orthogonal Purity Analysis : Combine LC-MS, elemental analysis, and 2D NMR to rule out batch-to-batch variability.
  • Dose-Response Comparisons : Test activity across multiple concentrations in parallel studies.
  • Cross-Referencing Analogues : Compare with pyridopyrimidinone derivatives (e.g., pyrazole hybrids) to identify conserved bioactivity trends .

Q. What methodological approaches are recommended for elucidating the compound's molecular targets and mechanism of action?

  • Methodological Answer:
  • Target Identification :
  • Thermal Proteome Profiling (TPP) : Detect thermal stability shifts in protein targets upon compound binding.
  • Affinity-Based Protein Profiling (ABPP) : Use a biotinylated derivative for pull-down assays followed by LC-MS/MS.
  • Validation :
  • SPR/BLI : Measure binding kinetics (KD, kon/koff) for candidate targets.
  • CRISPR Knockout Models : Confirm functional relevance in target-deficient cell lines.
  • Pathway Analysis :
  • RNA-Seq/Phosphoproteomics : Map downstream signaling cascades (e.g., kinase inhibition) .

Q. How should structure-activity relationship (SAR) studies be designed to improve the compound's bioactivity?

  • Methodological Answer:
  • Core Modifications : Systematically substitute the triazole (e.g., methyl → ethyl) and pyridopyrimidinone (e.g., halogenation at C6).
  • Computational Guidance : Perform docking studies (e.g., AutoDock Vina) to prioritize substitutions predicted to enhance target binding.
  • Functional Assays : Test analogs in kinase inhibition or cytotoxicity assays. Correlate bioactivity with physicochemical properties (e.g., logP, PSA) to establish SAR trends .

Q. What strategies mitigate side reactions during the coupling of the triazole-carbonyl moiety to the piperidine ring?

  • Methodological Answer:
  • Coupling Agents : Use HATU or DCC with DMAP to enhance acyl transfer efficiency.
  • pH Control : Maintain neutral conditions (pH 6.5–7.5) to minimize racemization.
  • Low-Temperature Reactions : Perform acylation at 0–4°C for unstable intermediates.
  • In Situ Monitoring : Employ FTIR or <sup>19</sup>F NMR (if fluorinated reagents are used) to track reaction progress .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.